molecular formula C15H14F2N2O2 B4281816 N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea

N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No. B4281816
M. Wt: 292.28 g/mol
InChI Key: COPXZVCJKBJAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in various conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. Diflunisal is a derivative of salicylic acid and is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are known to cause pain and inflammation.

Mechanism of Action

N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause pain and inflammation. By inhibiting the activity of COX enzymes, N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are known to cause pain and inflammation. N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea also has some limitations. It is known to have some toxicity and can cause gastrointestinal side effects.

Future Directions

There are a number of future directions for research on N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of research is the potential use of N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea in the treatment of Alzheimer's disease. Another area of research is the development of new derivatives of N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea.

Scientific Research Applications

N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are known to be involved in the development of Alzheimer's disease.

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c1-9-3-6-14(21-2)13(7-9)19-15(20)18-10-4-5-11(16)12(17)8-10/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPXZVCJKBJAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(3,4-difluorophenyl)-N'-(2-methoxy-5-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.